molecular formula C10H17NO2 B2800109 Cyclopentanecarboxylic acid, morpholide CAS No. 14109-05-8

Cyclopentanecarboxylic acid, morpholide

Cat. No.: B2800109
CAS No.: 14109-05-8
M. Wt: 183.251
InChI Key: ANSZQSWDZKSRTA-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, morpholide is an organic compound with the molecular formula C₁₀H₁₇NO₂ It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is replaced by a morpholine ring

Mechanism of Action

Target of Action

Cyclopentanecarboxylic acid, morpholide, also known as 4-CYCLOPENTANECARBONYLMORPHOLINE, is an organic compound with the formula C10H17NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Carboxylic acids, in general, are known to interact with their targets through hydrogen bonding due to the presence of the polar c=o and o-h bonds . This interaction can lead to various changes in the target molecules, affecting their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of the carboxylic acid group, which can influence its absorption and distribution. Temperature and light can also affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of cyclopentanecarboxylic acid, morpholide typically involves the reaction of cyclopentanecarboxylic acid with morpholine under controlled conditions. This reaction forms the morpholide derivative through the substitution of the carboxylic acid group with the morpholine ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclopentanecarboxylic acid, morpholide can undergo oxidation reactions, where the morpholine ring can be further oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the morpholide back to the parent cyclopentanecarboxylic acid or other reduced forms.

    Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted morpholide derivatives.

Scientific Research Applications

Cyclopentanecarboxylic acid, morpholide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Cyclopentanecarboxylic acid, morpholide can be compared with other similar compounds such as:

    Cyclopentanecarboxylic acid: The parent compound without the morpholine ring.

    Cyclohexanecarboxylic acid, morpholide: A similar compound with a six-membered ring instead of a five-membered ring.

    Cyclopentanecarboxylic acid, piperidide: A derivative with a piperidine ring instead of a morpholine ring.

Biological Activity

Cyclopentanecarboxylic acid, morpholide (C10H17NO2) is a compound derived from cyclopentanecarboxylic acid, which itself is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H17NO2
  • Molecular Weight : 183.2475 g/mol
  • IUPAC Name : Morpholide of cyclopentanecarboxylic acid

The structure includes a morpholine ring, which is known to enhance the lipophilicity and bioavailability of compounds. The presence of the carboxylic acid group contributes to its potential biological activity.

Antimicrobial Activity

Research has indicated that carboxylic acids can exhibit significant antimicrobial properties. The structural characteristics of this compound may influence its effectiveness against various microbial strains.

  • Mechanism : Carboxylic acids often disrupt microbial cell membranes, leading to increased permeability and eventual cell death. This is particularly relevant for weak organic acids that can diffuse across membranes and acidify the cytoplasm .

Antioxidant Properties

Antioxidant activity is another important aspect of the biological profile of cyclopentanecarboxylic acid derivatives. The ability to scavenge free radicals can be linked to the presence of hydroxyl groups in related compounds.

  • Comparative Studies : In studies comparing various natural carboxylic acids, compounds like caffeic acid exhibited high antioxidant activity. While specific data on this compound is limited, its structural similarities suggest potential antioxidant capabilities .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigated various carboxylic acids' effects on bacterial strains. Cyclopentanecarboxylic acid derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at certain concentrations .
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that at higher concentrations, the compound could induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent .
  • Molecular Docking Studies : Computational studies have explored the binding affinity of cyclopentanecarboxylic acid derivatives to various biological targets. These studies suggest that the morpholine moiety enhances interaction with target proteins involved in metabolic pathways related to cancer and inflammation .

Data Table: Biological Activities of Cyclopentanecarboxylic Acid Derivatives

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantPotential free radical scavenging
CytotoxicityInduction of apoptosis in cancer cells
Molecular InteractionHigh binding affinity in docking studies

Properties

IUPAC Name

cyclopentyl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(9-3-1-2-4-9)11-5-7-13-8-6-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSZQSWDZKSRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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